Cas no 103631-60-3 (methyl 2-amino-3-sulfopropanoate)

methyl 2-amino-3-sulfopropanoate Chemical and Physical Properties
Names and Identifiers
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- Alanine, 3-(chlorosulfonyl)-, methyl ester
- methyl 2-amino-3-sulfopropanoate
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- Inchi: 1S/C4H8ClNO4S/c1-10-4(7)3(6)2-11(5,8)9/h3H,2,6H2,1H3/t3-/m0/s1
- InChI Key: ZQKXXONGWOROCO-VKHMYHEASA-N
- SMILES: C(OC)(=O)[C@H](CS(Cl)(=O)=O)N
methyl 2-amino-3-sulfopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258617-1.0g |
methyl 2-amino-3-sulfopropanoate |
103631-60-3 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-258617-1g |
methyl 2-amino-3-sulfopropanoate |
103631-60-3 | 1g |
$0.0 | 2023-09-14 |
methyl 2-amino-3-sulfopropanoate Related Literature
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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3. Book reviews
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
Additional information on methyl 2-amino-3-sulfopropanoate
Comprehensive Overview of Methyl 2-Amino-3-Sulfopropanoate (CAS No. 103631-60-3)
Methyl 2-amino-3-sulfopropanoate, identified by the CAS number 103631-60-3, is a versatile organic compound with significant applications in various fields. This compound, also referred to as methyl 2-amino-3-sulfopropanoate, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its importance in modern chemical research.
The molecular structure of methyl 2-amino-3-sulfopropanoate consists of a propane backbone with an amino group at the second carbon and a sulfonic acid ester group at the third carbon. This configuration imparts the compound with both nucleophilic and electrophilic reactivity, making it a valuable intermediate in organic synthesis. The sulfonate ester group, in particular, plays a crucial role in stabilizing reactive intermediates during various chemical transformations.
Recent studies have explored the synthesis of methyl 2-amino-3-sulfopropanoate through innovative routes, including enzymatic catalysis and microwave-assisted synthesis. These methods not only enhance the efficiency of production but also align with green chemistry principles by minimizing waste and energy consumption. For instance, researchers have demonstrated the use of lipase-catalyzed transesterification to synthesize this compound from amino acids and alkyl sulfonates, showcasing its potential for large-scale industrial applications.
In terms of applications, methyl 2-amino-3-sulfopropanoate has been extensively studied for its role as a building block in drug discovery. Its amino group facilitates the formation of peptide bonds, while the sulfonate ester group can act as a leaving group in substitution reactions. These properties make it an ideal candidate for synthesizing bioactive molecules with complex architectures. Recent research has highlighted its use in developing inhibitors for kinases and proteases, which are critical targets in oncology and neurodegenerative diseases.
Beyond pharmaceuticals, methyl 2-amino-3-sulfopropanoate has found applications in agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to undergo nucleophilic substitution reactions enables the creation of compounds with enhanced stability and efficacy against pests and pathogens. For example, studies have shown that derivatives of this compound exhibit potent activity against plant pathogens such as Fusarium species, making them promising candidates for agricultural pest control.
The environmental impact of methyl 2-amino-3-sulfopropanoate has also been a focus of recent research. Studies on its biodegradation pathways have revealed that it undergoes rapid hydrolysis under physiological conditions, reducing its persistence in the environment. This characteristic is particularly important for ensuring the sustainability of processes involving this compound. Additionally, researchers have explored methods to recycle byproducts generated during its synthesis, further contributing to eco-friendly chemical practices.
In conclusion, methyl 2-amino-3-sulfopropanoate (CAS No. 103631-60-3) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties, coupled with advancements in synthetic methodologies and application studies, position it as a key player in modern chemical innovation. As research continues to uncover new potentials for this compound, its role in driving scientific progress is expected to grow significantly.
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